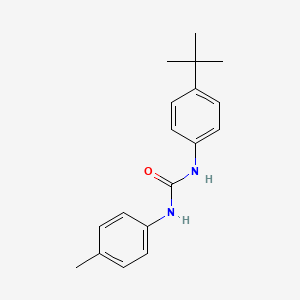

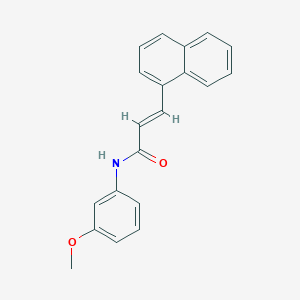

![molecular formula C22H17N3OS B5510604 2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of benzylideneamino-quinazolinones among other products. This process can be characterized by methanol as a solvent and the use of oxidizing agents like KMnO_4 to facilitate the reaction (P. Reddy et al., 1986). Additionally, lithiation techniques have been applied to 3-amino-quinazolinones, allowing for the introduction of various substituents through reactions with electrophiles, offering a pathway to synthesize 2-substituted quinazolinone derivatives (Keith Smith et al., 1996).

Molecular Structure Analysis

The crystal structure of related quinazolinone compounds provides insight into their molecular geometry and intermolecular interactions. One study detailed the crystal structure of a quinazolinone derivative, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which might be reflective of the structural characteristics of similar quinazolinone derivatives (L. Yong, 2005).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions due to their reactive sites, such as the amino group and the quinazolinone ring. They have been involved in reactions with Schiff bases, leading to the formation of benzylideneamino derivatives. The introduction of substituents at different positions on the quinazolinone ring can significantly alter its reactivity and the types of chemical transformations it can undergo (P. Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinazolinone core. For instance, the synthesis and crystallographic analysis of quinazolinone derivatives have provided valuable information about their molecular arrangements and physical characteristics (L. Yong, 2005).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and potential to participate in various chemical reactions, are pivotal for their applications in organic synthesis. The ability of quinazolinones to undergo lithiation and react with a wide range of electrophiles demonstrates their versatility as synthetic intermediates (Keith Smith et al., 1996).

Eigenschaften

IUPAC Name |

2-methyl-3-[(E)-(4-phenylsulfanylphenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-16-24-21-10-6-5-9-20(21)22(26)25(16)23-15-17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-15H,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTIVNDOZNRNMQ-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

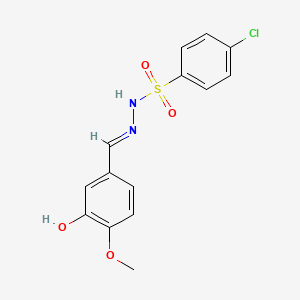

![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)

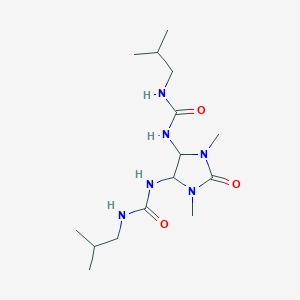

![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)